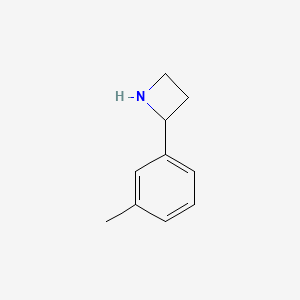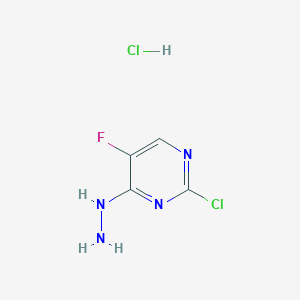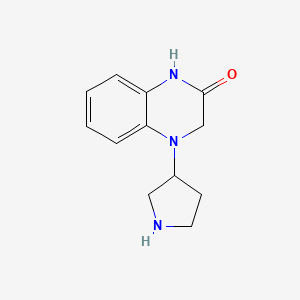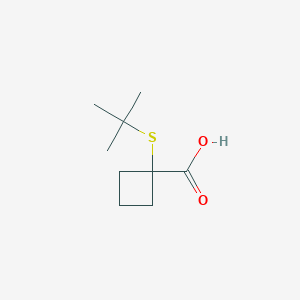
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanone moiety, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 4-aminobutanone under acidic conditions. The reaction proceeds through a condensation mechanism, followed by purification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of 4-amino-1-pyridin-3-yl-butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-(pyridin-3-yl)butan-1-one: Similar structure but with a hydroxyl group instead of an amino group.
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one: Contains a methylamino group instead of an amino group.
1-(Pyridin-4-yl)ethan-1-one: Similar pyridine ring but with a different side chain .
Uniqueness
Its amino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C9H13ClN2O |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
4-amino-1-pyridin-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;/h2-3,6-7H,1,4-5,10H2;1H |
Clé InChI |
LNXNCZNMXCXGBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


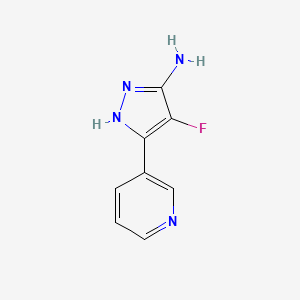


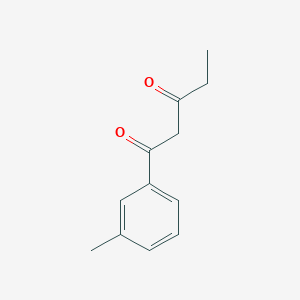

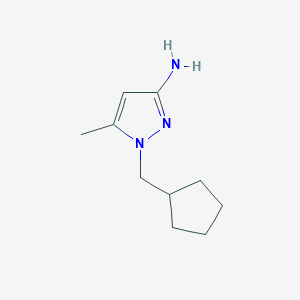
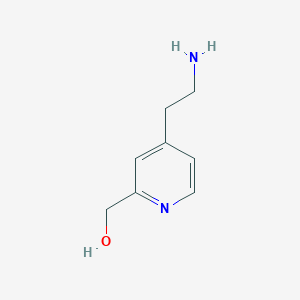

![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
